Pyrimidifen

Description

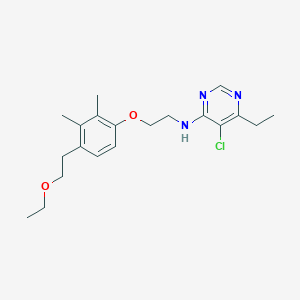

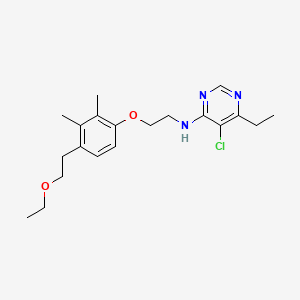

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKAIUGKVKDENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057925 | |

| Record name | Pyrimidifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105779-78-0 | |

| Record name | Pyrimidifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105779-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidifen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105779780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMIDIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I21MX86B4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Pyrimidifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidifen, a potent acaricide and insecticide, has played a significant role in crop protection since its introduction. This technical guide provides a comprehensive overview of the discovery and synthesis history of this compound, catering to a scientific audience. It delves into the key developmental milestones, detailed synthesis methodologies, and the experimental protocols used for its characterization. Quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using Graphviz diagrams. The core focus is to furnish researchers and professionals in drug development with a detailed technical resource on the foundational chemistry and biology of this compound.

Discovery and Development History

This compound emerged from a dedicated research and development program aimed at discovering novel agrochemicals with high efficacy against problematic mite species.

1.1. Pioneering Research by Sankyo and Ube Industries

This compound was jointly developed by the Japanese companies Sankyo Company, Limited and Ube Industries, Limited. Their collaborative research efforts in the 1980s led to the discovery of a new class of pyrimidinamine derivatives with potent acaricidal properties.

1.2. Key Milestones

Official trials for this compound commenced in Japan in 1988. Following successful evaluations of its efficacy and safety, it was granted pesticide registration in Japan in April 1995. The compound was introduced to the market under the trade name Miteclean®.

Chemical Synthesis of this compound

The chemical synthesis of this compound, chemically named 5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine, involves a multi-step process. The core of the synthesis lies in the construction of the substituted pyrimidine ring and the subsequent attachment of the phenoxyethylamino side chain. A key patent, EP0287853A2, filed by Sankyo and Ube Industries, outlines the synthesis of related aralkylaminopyrimidine derivatives and provides the basis for the synthesis of this compound.

2.1. Synthesis of the Pyrimidine Core

The synthesis of the central 4,5,6-trisubstituted pyrimidine ring is a critical step. A plausible synthetic route, based on general methods for pyrimidine synthesis, is outlined below.

graph "Pyrimidifen_Synthesis_Pathway" {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Reactants

A [label="Diethyl 2-ethylmalonate", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="Formamidine", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="POCl3", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethan-1-amine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates

I1 [label="4,6-dihydroxy-5-ethyl-pyrimidine", fillcolor="#FFFFFF", fontcolor="#202124"];

I2 [label="4,6-dichloro-5-ethylpyrimidine", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product

P [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

A -> I1 [label=" + Formamidine (B)\n(Cyclization)"];

B -> I1;

I1 -> I2 [label=" + POCl3 (C)\n(Chlorination)"];

C -> I2;

I2 -> P [label=" + Amine (D)\n(Nucleophilic Substitution)"];

D -> P;

}

This compound's inhibition of Mitochondrial Complex I.

Experimental Protocols

The characterization of this compound's biological activity and mechanism of action relies on specific experimental assays. Below are detailed protocols for key experiments.

4.1. Acaricidal Activity Assay

This protocol is adapted from standard methods for evaluating the efficacy of acaricides against spider mites.

Objective: To determine the lethal concentration (LC₅₀) of this compound against a target mite species (e.g., two-spotted spider mite, Tetranychus urticae).

Materials:

-

This compound technical grade (≥98% purity)

-

Acetone

-

Triton X-100 (or other suitable surfactant)

-

Distilled water

-

Bean or leaf discs

-

Adult female spider mites

-

Petri dishes

-

Filter paper

-

Spray tower or Potter spray tower

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.05% Triton X-100) to ensure even spreading. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 ppm.

-

A control solution containing only distilled water and surfactant should also be prepared.

-

Treatment of Leaf Discs:

-

Place leaf discs (e.g., from kidney bean plants) on a moist filter paper in a Petri dish.

-

Spray the leaf discs with the different concentrations of the this compound solutions and the control solution until runoff.

-

Allow the leaf discs to air dry.

-

Infestation and Incubation:

-

Once dry, place a known number of adult female spider mites (e.g., 20-30) onto each leaf disc.

-

Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

-

Mortality Assessment:

-

After 24 and 48 hours, count the number of dead mites on each leaf disc. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis:

-

Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

-

Determine the LC₅₀ value using probit analysis.

Workflow for the acaricidal activity assay.

4.2. Mitochondrial Complex I Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on mitochondrial Complex I activity.

Objective: To determine the IC₅₀ value of this compound for the inhibition of mitochondrial Complex I.

Materials:

-

This compound technical grade

-

Isolated mitochondria (e.g., from bovine heart or a target insect species)

-

NADH

-

Ubiquinone (Coenzyme Q₁)

-

Rotenone (a known Complex I inhibitor, as a positive control)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Mitochondrial Preparation:

-

Isolate mitochondria from the chosen tissue using differential centrifugation. The final mitochondrial pellet should be resuspended in a suitable buffer.

-

Assay Mixture Preparation:

-

In a cuvette, prepare an assay mixture containing the potassium phosphate buffer and a specific concentration of isolated mitochondria.

-

Add varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to different cuvettes. A control cuvette with no inhibitor and a positive control with a saturating concentration of rotenone should be included.

-

Add ubiquinone to the mixture.

-

Initiation and Measurement:

-

Initiate the reaction by adding NADH to the cuvette.

-

Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by Complex I results in a decrease in absorbance at this wavelength.

-

Data Analysis:

-

Calculate the rate of NADH oxidation for each concentration of this compound.

-

Normalize the rates to the control (100% activity) and the rotenone-inhibited sample (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Parameter Value Wavelength 340 nm Temperature 25-30 °C Substrate NADH Electron Acceptor Ubiquinone (Coenzyme Q₁) Positive Control Rotenone

Conclusion

This compound stands as a testament to the successful application of rational drug design in the agrochemical industry. Its discovery by Sankyo and Ube Industries provided a valuable tool for mite control, and its mechanism of action through the inhibition of mitochondrial Complex I has been well-characterized. The synthetic pathways and experimental protocols detailed in this guide offer a comprehensive technical resource for scientists and researchers in the field, facilitating a deeper understanding of this important acaricide and providing a foundation for future research in the development of novel crop protection agents.

An In-depth Technical Guide to the Chemical Structure and Properties of Pyrimidifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidifen is a potent acaricide and insecticide belonging to the pyrimidinamine chemical class. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase), disrupting cellular respiration in target organisms. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mode of action, and toxicological profile. Detailed, representative experimental protocols for its synthesis, analytical determination, and biological evaluation are presented to support research and development activities.

Chemical Identity and Structure

This compound is chemically identified as 5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine.[1][2][3] Its structure is characterized by a central pyrimidine ring, which is crucial for its biological activity.

-

IUPAC Name: 5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine[1][4]

-

Canonical SMILES: CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl[4]

-

InChI Key: ITKAIUGKVKDENI-UHFFFAOYSA-N[4]

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of this compound are critical for its formulation, application, and environmental fate. It is a white crystalline solid with low solubility in water.[2][8]

| Property | Value | Reference(s) |

| Molecular Weight | 377.91 g/mol | [5][6][7] |

| Appearance | White crystalline solid or powder | [2] |

| Melting Point | 69.4 - 70.9 °C | [2][9] |

| Boiling Point | 535.6 °C (Predicted) | [9] |

| Vapor Pressure | 1.2 x 10⁻⁹ mmHg (25 °C) | [2] |

| Specific Gravity | 1.22 (20 °C) | [2] |

| Water Solubility | 2.17 mg/L (25 °C) | [2] |

| Solubility (g/L, 25°C) | Acetonitrile: 97, Methanol: 276, n-Hexane: 34, Xylene: 364, Dimethyl Sulfoxide: 307 | [2][8] |

Mode of Action: Mitochondrial Complex I Inhibition

This compound's insecticidal and acaricidal activity stems from its role as a mitochondrial NADH:ubiquinone reductase (Complex I) inhibitor.[1][4][10] By blocking the electron transport chain at this complex, it prevents the oxidation of NADH to NAD+, halting the flow of electrons to subsequent complexes (Coenzyme Q, Complex III, Cytochrome C, Complex IV). This disruption severely impairs ATP synthesis, leading to cellular energy depletion and ultimately, death of the organism.

References

- 1. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound [sitem.herts.ac.uk]

- 5. pssj2.jp [pssj2.jp]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. scbt.com [scbt.com]

- 9. This compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C20H28ClN3O2 | CID 6451139 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Pyrimidifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the analysis of Pyrimidifen, a significant acaricide and insecticide. This document details the theoretical underpinnings and practical applications of Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the characterization and quantification of this compound. While specific experimental spectral data for this compound is not extensively available in the public domain, this guide synthesizes known information and provides detailed, generalized experimental protocols and theoretical data based on the compound's structure. This allows researchers to apply these methodologies for reference standard characterization, quality control, and residue analysis.

Introduction to this compound

This compound is a pyrimidinamine-based acaricide and insecticide effective against a wide range of mites and other pests.[1] Its chemical name is 5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine, with the molecular formula C₂₀H₂₈ClN₃O₂ and a molecular weight of 377.91 g/mol .[2] Understanding its chemical structure is fundamental to interpreting its spectroscopic data.

Chemical Structure:

The effective analysis and quantification of this compound in various matrices, from agricultural products to environmental samples, are crucial for ensuring food safety and monitoring environmental impact. Spectroscopic techniques provide the necessary tools for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique commonly used for the analysis of pesticide residues. For this compound, Electrospray Ionization (ESI) in positive mode is typically employed.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A reference standard of this compound is dissolved in a suitable solvent such as acetonitrile or methanol to a concentration of 1 µg/mL.[3] For residue analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly used to extract this compound from the sample matrix.[3]

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is suitable for separation.[4]

-

Mobile Phase: A gradient elution with water (containing a modifier like 0.1% formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, which provides high selectivity and sensitivity.

-

Precursor Ion: The protonated molecule [M+H]⁺ of this compound is selected.

-

Collision Energy: Optimized for the fragmentation of the precursor ion into specific product ions.

-

Quantitative Data: LC-MS/MS Parameters

| Parameter | Value | Reference |

| Precursor Ion ([M+H]⁺) | 378.1943 m/z | [4] |

| Product Ion 1 (Quantifier) | 184.0636 m/z | [4] |

| Product Ion 2 (Qualifier) | 150.1023 m/z | [4] |

| Product Ion 3 | 175.111 m/z | [4] |

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can also be analyzed by GC-MS, particularly for its determination in various matrices.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Similar to LC-MS, a standard solution is prepared. For complex matrices, a suitable extraction and clean-up procedure is necessary.

-

Gas Chromatographic Separation:

-

GC System: A gas chromatograph equipped with a suitable injector (e.g., split/splitless).

-

Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[5]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient is used to ensure good separation. For example, starting at 50°C, ramping to 250°C, and holding.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan to obtain the mass spectrum for identification or Selected Ion Monitoring (SIM) for targeted quantification.

-

Theoretical Fragmentation Pattern (EI-MS)

Proposed EI-MS Fragmentation Pathway for this compound

Caption: Proposed EI-MS fragmentation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is a valuable tool for quantitative analysis and for providing information about conjugated systems within a molecule.

While the specific λmax (wavelength of maximum absorbance) for this compound is not widely reported, its structure, containing a substituted pyrimidine ring and a substituted benzene ring, suggests it will absorb in the UV region.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound analytical standard in a UV-grade solvent such as methanol or acetonitrile (e.g., 100 µg/mL).[2]

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Use the same solvent as a blank reference.

-

-

Instrumentation:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

-

Data Acquisition:

-

Scan the sample solution over a wavelength range of 200-400 nm to determine the λmax.

-

Measure the absorbance of the standard solutions at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Expected UV-Vis Absorption

Based on the pyrimidine and substituted benzene chromophores, this compound is expected to exhibit a λmax in the range of 250-280 nm.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is an excellent technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid this compound analytical standard directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Theoretical IR Absorption Bands

Based on the structure of this compound, the following characteristic IR absorption bands are expected:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1550 - 1650 | C=N and C=C Stretch | Pyrimidine and Benzene Rings |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Aryl Ether |

| 1000 - 1150 | C-O Stretch | Alkyl Ether |

| 700 - 850 | C-Cl Stretch | Chloroalkane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

While specific experimental NMR data for this compound is not publicly available, a theoretical analysis of the expected chemical shifts can be made based on its structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound analytical standard in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrumentation:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum, often with proton decoupling.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Theoretical ¹H and ¹³C NMR Chemical Shifts

A detailed prediction of the chemical shifts would require computational modeling. However, general regions for the proton and carbon signals can be anticipated based on the functional groups present.

¹H NMR:

-

Aromatic protons: ~6.5-8.0 ppm

-

-NH- proton: ~5.0-7.0 ppm (broad signal)

-

-O-CH₂- protons: ~3.5-4.5 ppm

-

-N-CH₂- protons: ~3.0-4.0 ppm

-

Aliphatic -CH₂- and -CH₃ protons: ~0.9-2.8 ppm

¹³C NMR:

-

Aromatic and pyrimidine carbons: ~110-160 ppm

-

-O-CH₂- carbons: ~60-80 ppm

-

-N-CH₂- carbons: ~40-60 ppm

-

Aliphatic -CH₂- and -CH₃ carbons: ~10-40 ppm

Workflow and Signaling Pathway Diagrams

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

This compound's Mechanism of Action

This compound acts as a mitochondrial electron transport inhibitor by targeting Complex I (NADH:ubiquinone reductase).[7] This inhibition disrupts cellular respiration, leading to the death of the target pest.

Caption: this compound's inhibitory action on Complex I.

Conclusion

References

- 1. article.sapub.org [article.sapub.org]

- 2. google.com [google.com]

- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 4. This compound | C20H28ClN3O2 | CID 6451139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Pyrimidifen's Mechanism of Action on Mitochondrial Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidifen is a potent acaricide and insecticide belonging to the pyrimidinamine class of chemicals.[1][2] Its primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1] This guide provides an in-depth technical overview of the molecular mechanism of this compound's action, the biochemical consequences of Complex I inhibition, relevant experimental protocols for its study, and the known mechanisms of resistance developed by target organisms.

The Role and Structure of Mitochondrial Complex I

Mitochondrial Complex I is a massive, multi-subunit enzyme embedded in the inner mitochondrial membrane. It serves as the primary entry point for electrons into the respiratory chain.[3] The enzyme catalyzes the transfer of two electrons from NADH to ubiquinone (Coenzyme Q), a lipid-soluble electron carrier. This electron transfer is coupled with the translocation of four protons from the mitochondrial matrix to the intermembrane space.[3] This process is fundamental to cellular respiration, as it establishes the proton-motive force that drives ATP synthesis.

Mechanism of Action of this compound

This compound functions as a Mitochondrial Electron Transport Inhibitor (METI).[1] It specifically targets Complex I, disrupting the flow of electrons and, consequently, cellular energy production.

Binding Site and Inhibition

This compound acts at or near the ubiquinone reduction site within Complex I.[4] While a crystal structure of this compound specifically bound to Complex I is not publicly available, extensive research on other METIs (like piericidin, rotenone, and pyridaben) provides a robust model for its action. These inhibitors bind within a long, hydrophobic channel that serves as the access pathway for the ubiquinone substrate.[2]

This compound's binding is believed to be competitive with ubiquinone. It occupies the Q-site, physically obstructing the natural substrate from binding and accepting electrons from the terminal iron-sulfur cluster (N2) of Complex I. This blockage effectively halts the enzyme's catalytic cycle.

Biochemical Consequences of Inhibition

The inhibition of Complex I by this compound triggers a cascade of deleterious cellular events:

-

Interruption of Electron Flow: The primary effect is the cessation of electron transfer from NADH to the ubiquinone pool.

-

Decreased ATP Synthesis: By preventing proton translocation at Complex I, this compound significantly reduces the proton-motive force across the inner mitochondrial membrane. This directly impairs the ability of ATP synthase (Complex V) to produce ATP, leading to a state of cellular energy depletion.[5]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain causes electrons to back up, leading to the incomplete reduction of oxygen and the formation of superoxide radicals (O₂⁻), a primary ROS. This surge in ROS induces significant oxidative stress, damaging cellular components like lipids, proteins, and DNA.[5]

-

Oxidative Damage and Cell Death: Uncontrolled oxidative stress and severe ATP depletion ultimately trigger downstream cell death pathways, leading to the toxic effects observed in target pests.

The overall mechanism can be visualized as a signaling pathway.

Quantitative Data on METI Acaricides

| Compound | Class | Assay Type | System | Endpoint | Value (µM) | Reference |

| Tebufenpyrad | METI (21A) | Cell Viability | Rat Dopaminergic Neuronal Cells | EC50 | 3.98 | [5] |

| Pyridaben | METI (21A) | Cell Viability | Rat Dopaminergic Neuronal Cells | EC50 | 3.77 | [5] |

Note: EC50 values in cellular models reflect the overall toxicity resulting from mitochondrial inhibition and downstream events.

Experimental Protocols for Studying Complex I Inhibition

The following section outlines a generalized workflow for assessing the inhibitory effect of a compound like this compound on mitochondrial Complex I activity.

Workflow Overview

Detailed Protocol: Mitochondrial Isolation and Activity Assay

Objective: To measure the rate of NADH oxidation by Complex I in isolated mitochondria and assess the inhibitory effect of this compound.

Materials:

-

Target tissue (e.g., spider mites, insect tissues, or cultured cells)

-

Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Assay Buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.4

-

Substrate: NADH solution (e.g., 10 mM stock)

-

Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO)

-

BCA Protein Assay Kit

-

Homogenizer (e.g., Dounce homogenizer)

-

Refrigerated centrifuge

-

UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

-

Mitochondria Isolation:

-

Homogenize the tissue sample on ice in cold MIB.

-

Perform differential centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in MIB and repeating the high-speed centrifugation.

-

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB.

-

-

Protein Quantification:

-

Determine the protein concentration of the mitochondrial suspension using a BCA assay according to the manufacturer's instructions. This is crucial for normalizing enzyme activity.

-

-

Complex I Activity Assay:

-

Prepare reaction mixtures in a 96-well UV-transparent plate or cuvettes. For each sample, prepare at least two conditions: control and inhibitor-treated.

-

Control Wells: Add Assay Buffer, a standardized amount of mitochondrial protein (e.g., 20-50 µg), and solvent control (DMSO).

-

Inhibitor Wells: Add Assay Buffer, the same amount of mitochondrial protein, and the desired concentration(s) of this compound.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for 5-10 minutes.

-

Initiate the reaction by adding NADH to all wells to a final concentration of ~100-200 µM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Normalize the rate to the amount of protein added (rate/mg protein).

-

Calculate the percent inhibition for each this compound concentration relative to the solvent control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

For kinetic analysis, vary the substrate (NADH) concentration at fixed inhibitor concentrations and use Lineweaver-Burk or other graphical plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Mechanisms of Resistance to this compound

The intensive use of METI acaricides has led to the evolution of resistance in pest populations, primarily through two distinct mechanisms.

Target-Site Resistance

This mechanism involves genetic mutations in the protein-coding sequence of a Complex I subunit, which alters the inhibitor's binding site. For METI acaricides like pyridaben, a specific point mutation, H110R (formerly designated H92R), in the PSST subunit of Complex I has been identified as a major cause of resistance in the two-spotted spider mite, Tetranychus urticae. This single amino acid substitution reduces the binding affinity of the inhibitor to the enzyme, rendering it less effective even at high concentrations.

Metabolic Resistance

This form of resistance involves an enhanced ability of the pest to detoxify and eliminate the pesticide before it can reach its target site. This is typically achieved through the overexpression or increased activity of detoxification enzymes. For METI inhibitors, increased activity of cytochrome P450 monooxygenases (P450s) is a well-documented resistance mechanism. Resistant mite strains often show significantly higher expression of specific P450 genes, which metabolize the acaricide into less toxic, more easily excretable forms. In many cases, high-level resistance is conferred by a combination of both target-site mutations and enhanced metabolic detoxification.

Conclusion

This compound is an effective acaricide that exerts its toxic action through the specific and potent inhibition of mitochondrial Complex I. By blocking the ubiquinone binding site, it disrupts the entire process of oxidative phosphorylation, leading to energy depletion and fatal oxidative stress. Understanding this mechanism, the methods used to quantify its effects, and the pathways by which pests evolve resistance is critical for the development of next-generation pesticides and the implementation of sustainable resistance management strategies in agriculture.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C20H28ClN3O2 | CID 6451139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. croplife.co.za [croplife.co.za]

- 7. vegetableipmupdates.arizona.edu [vegetableipmupdates.arizona.edu]

Pyrimidifen's Target Site in Spider Mites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidifen is a potent acaricide belonging to the class of mitochondrial electron transport inhibitors (METIs). Its efficacy in controlling various spider mite species, including the two-spotted spider mite (Tetranychus urticae), stems from its specific interaction with a critical enzyme complex in the mitochondrial respiratory chain. This guide provides an in-depth technical overview of this compound's target site, mode of action, and the mechanisms of resistance observed in spider mite populations.

Core Target Site and Mechanism of Action

The primary target site of this compound in spider mites is the Mitochondrial Complex I , also known as NADH:ubiquinone oxidoreductase .[1] This large, multi-subunit enzyme complex is the first and largest enzyme of the respiratory chain, playing a pivotal role in cellular energy production.

This compound acts as a potent inhibitor of Complex I, disrupting the electron transport chain at this initial step.[2] This inhibition prevents the oxidation of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone. The consequences of this disruption are twofold:

-

Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the pumping of protons across the inner mitochondrial membrane, which is essential for generating the proton motive force required for ATP synthesis by ATP synthase. The resulting cellular energy deficit leads to paralysis and death of the spider mite.

-

Generation of Reactive Oxygen Species (ROS): The stalled electron flow within Complex I can lead to the partial reduction of oxygen, generating superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, contributing to the acaricidal effect.

The following diagram illustrates the inhibitory action of this compound on the mitochondrial respiratory chain.

Caption: Inhibition of Mitochondrial Complex I by this compound.

Quantitative Analysis of METI Acaricide Resistance

| Acaricide | Resistant Strain | Resistance Ratio (RR) | Reference |

| Pyridaben | AKITA (Japanese strain) | 1,100-fold | [1] |

| Pyridaben | UK-99 (English strain) | 480-fold | [1] |

| Fenpyroximate | AKITA (Japanese strain) | 870-fold | [1] |

| Fenpyroximate | UK-99 (English strain) | 45-fold | [1] |

| Tebufenpyrad | AKITA (Japanese strain) | 33-fold | [1] |

| Tebufenpyrad | UK-99 (English strain) | 44-fold | [1] |

Mechanisms of Resistance

Spider mite populations have developed resistance to this compound and other METI acaricides through two primary mechanisms: target-site modification and enhanced metabolic detoxification.

Target-Site Insensitivity

Mutations in the genes encoding the subunits of Mitochondrial Complex I can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. A key mutation associated with resistance to pyridaben, and likely to this compound due to their structural similarity, is the H92R substitution in the nuclear-encoded PSST subunit of Complex I.[3] This subunit is thought to be part of the quinone-binding pocket, and the amino acid substitution likely alters the conformation of the binding site.

Metabolic Resistance

Enhanced detoxification of this compound by metabolic enzymes can prevent the acaricide from reaching its target site in sufficient concentrations. The primary enzymes implicated in this form of resistance are cytochrome P450 monooxygenases .[1][4] Studies have shown that resistant spider mite strains exhibit increased P450 activity, leading to the hydroxylation and subsequent detoxification of METI acaricides.[4] For instance, the AKITA and UK-99 resistant strains showed a 2.4- and 1.7-fold increase in P450 activity, respectively.[1]

Experimental Protocols

A. Isolation of Mitochondria from Spider Mites (Generalized Protocol)

This protocol outlines a general procedure for the isolation of mitochondria from spider mites, which is a prerequisite for in vitro Complex I activity assays.

-

Homogenization:

-

Collect a sufficient mass of spider mites (e.g., 1-2 grams) and freeze them in liquid nitrogen.

-

Grind the frozen mites to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powder in an ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenize the suspension using a Dounce homogenizer or a similar apparatus on ice.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and wash the mitochondrial pellet by resuspending it in fresh isolation buffer and repeating the high-speed centrifugation step.

-

-

Final Preparation:

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for storage or immediate use in enzyme assays.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

-

B. Mitochondrial Complex I Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring the activity of Mitochondrial Complex I.

-

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.

-

Reagents:

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

NADH solution (freshly prepared)

-

Ubiquinone analogue (e.g., decylubiquinone)

-

Detergent (e.g., n-dodecyl-β-D-maltoside) to solubilize the mitochondrial membrane

-

Inhibitors: Rotenone (a specific Complex I inhibitor for control experiments) and this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate or cuvette, add the assay buffer, ubiquinone analogue, and detergent.

-

Add the isolated mitochondrial sample to each well.

-

To test for inhibition, add varying concentrations of this compound or a fixed concentration of rotenone to the respective wells. Include a solvent control.

-

Initiate the reaction by adding the NADH solution.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

The Complex I-specific activity is the rotenone-sensitive rate of NADH oxidation.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on spider mite mitochondrial Complex I.

Caption: Experimental workflow for this compound inhibition assay.

Conclusion

This compound's mode of action is centered on the potent and specific inhibition of Mitochondrial Complex I in spider mites, leading to a fatal disruption of cellular respiration. The development of resistance in spider mite populations, primarily through target-site mutations such as H92R in the PSST subunit and enhanced metabolic detoxification by P450 enzymes, poses a significant challenge to the long-term efficacy of this acaricide. A thorough understanding of these molecular interactions is crucial for the development of effective resistance management strategies and the design of novel acaricides that can overcome existing resistance mechanisms. Further research to elucidate the precise binding interactions of this compound within the spider mite Complex I and to obtain quantitative data on its inhibitory potency at the enzyme level would be highly valuable for the scientific and drug development communities.

References

The Unresolved Crystal Structure of Pyrimidifen: A Technical Guide to Its Prospective Determination

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of Pyrimidifen, a significant acaricide and insecticide. Despite its classification as a white crystalline solid, a definitive, publicly available crystal structure of this compound has not been found in major crystallographic databases or scholarly literature as of the latest search.[1] This document, therefore, serves a dual purpose: to summarize the known physicochemical properties of this compound and to provide a detailed, generalized protocol for its crystal structure determination using single-crystal X-ray diffraction, a standard method for small organic molecules.[2]

Physicochemical Properties of this compound

While the precise crystal lattice parameters are not available, various studies and databases have characterized the physical and chemical properties of this compound. This information is crucial for handling, formulation, and preliminary analysis. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈ClN₃O₂ | PubChem[3], AERU |

| Molecular Weight | 377.91 g/mol | PubChem[4][3], AERU |

| Appearance | White crystalline solid | Sankyo Co., Ltd.[1] |

| Melting Point | 69.4-70.9 °C | Sankyo Co., Ltd.[1] |

| Solubility (g/L at 25°C) | Water: 0.00217; Acetonitrile: 97; Methanol: 276; n-Hexane: 34; Xylene: 364; Dimethyl sulfoxide: 307 | Sankyo Co., Ltd.[1] |

| Vapor Pressure | 1.2 x 10⁻⁹ mmHg (25°C) | Sankyo Co., Ltd.[1] |

| Log P | 4.59 | AERU |

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule like this compound.

Crystal Growth

The initial and often most challenging step is to grow a single, high-quality crystal suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5] Several methods can be employed:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a solvent mixture). The choice of solvent is critical and may require screening.[6][7]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.[7]

-

-

Solvent Diffusion:

-

Dissolve this compound in a "good" solvent in which it is highly soluble.

-

Carefully layer a "poor" solvent (an antisolvent in which this compound is insoluble but which is miscible with the good solvent) on top of the solution.

-

Over time, the diffusion of the poor solvent into the good solvent will reduce the solubility of this compound, promoting crystallization.

-

-

Cooling:

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to induce crystallization. The rate of cooling is crucial for obtaining large, well-ordered crystals.

-

Data Collection

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.

-

A monochromatic X-ray beam is directed at the crystal.

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each pattern consists of a set of diffraction spots of varying intensities.

Structure Solution and Refinement

-

The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group.

-

The positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods. This results in an initial electron density map.

-

A model of the this compound molecule is fitted to the electron density map.

-

The atomic positions and other parameters (e.g., thermal displacement parameters) are refined to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing Experimental and Logical Relationships

To further clarify the processes involved in the determination and action of this compound, the following diagrams are provided.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound functions as an insecticide and acaricide by inhibiting the mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing paralysis and death of the target organism.

Caption: this compound's inhibition of the electron transport chain.

References

- 1. Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C20H28ClN3O2 | CID 6451139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. How To [chem.rochester.edu]

Toxicological Profile of Pyrimidifen on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidifen is a broad-spectrum acaricide and insecticide belonging to the pyrimidinamine group of pesticides.[1][2] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I, leading to disruption of cellular respiration and energy production.[2] While effective against target pests such as mites and diamondback moths, a thorough understanding of its toxicological impact on non-target organisms is crucial for a comprehensive environmental risk assessment and the development of safer alternatives. This technical guide provides a detailed overview of the toxicological profile of this compound on a range of non-target organisms, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Mammalian Toxicology

This compound exhibits moderate acute toxicity in mammals upon oral administration. Chronic exposure at higher dose levels has been associated with effects such as reduced body weight gain, decreased food consumption, and changes in organ weights.[1]

Quantitative Mammalian Toxicity Data

| Test Organism | Sex | Route of Administration | Test Type | Value | Reference |

| Rat (Fischer 344/DuCrj) | M & F | Oral (dietary) | 13-Week NOEL | 30 ppm (Male: 2.2-2.5 mg/kg/day, Female: 2.5-2.7 mg/kg/day) | [3] |

| Mouse (ICR, Crj: CD-1) | M & F | Oral (dietary) | 13-Week NOEL | 30 ppm | [1] |

| Dog (Beagle) | M & F | Oral (capsule) | 52-Week NOEL | 0.15 mg/kg/day | [1] |

| Rabbit (New Zealand White) | F | Oral (gavage) | Teratogenicity NOEL (Maternal) | 4 mg/kg/day | [1] |

| Rabbit (New Zealand White) | F | Oral (gavage) | Teratogenicity NOEL (Fetal) | 4 mg/kg/day | [1] |

Experimental Protocols: Mammalian Toxicity

The toxicological data for mammals are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Sub-chronic Oral Toxicity Study (e.g., 13-Week Feeding Study in Rodents)

-

Test Species: Typically rats (e.g., Fischer 344) or mice (e.g., ICR).

-

Group Size: Groups of 12 male and 12 female animals per dose level.

-

Administration: this compound is incorporated into the diet at various concentrations (e.g., 0, 10, 30, 100, and 300 ppm).

-

Duration: 13 weeks.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Endpoints: At the end of the study, animals are euthanized for hematology, clinical chemistry, and gross and microscopic pathology examinations of organs and tissues. The No-Observed-Effect-Level (NOEL) is determined as the highest dose at which no adverse effects are observed.

Chronic Oral Toxicity Study (e.g., 52-Week Study in Dogs)

-

Test Species: Typically Beagle dogs.

-

Group Size: Groups of 4 male and 4 female animals per dose level.

-

Administration: this compound is administered daily in gelatin capsules at various dose levels (e.g., 0, 0.15, 0.75, and 3.75 mg/kg/day).

-

Duration: 52 weeks.

-

Observations: Daily clinical signs, body weight, and food consumption are recorded. Ophthalmoscopy and electrocardiography are performed at regular intervals.

-

Endpoints: Hematology, clinical chemistry, and urinalysis are conducted periodically. At termination, a full necropsy is performed with histopathological examination of a comprehensive set of tissues. The NOEL is established.

Teratogenicity Study (e.g., in Rabbits)

-

Test Species: Pregnant New Zealand White rabbits.

-

Group Size: At least 15 pregnant females per dose group.

-

Administration: this compound is administered by oral gavage during the period of organogenesis at various dose levels (e.g., 0, 1, 4, 20 mg/kg/day).

-

Observations: Maternal body weight, food consumption, and clinical signs are monitored.

-

Endpoints: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities. Maternal and fetal NOELs are determined.

Avian Toxicology

This compound is considered to have a moderate to high acute toxicity to birds.

Quantitative Avian Toxicity Data

| Test Organism | Test Type | Value | Reference |

| Bird (species not specified) | Predicted Acute Oral LD50 | 42.87 mg/kg | [4] |

Experimental Protocols: Avian Toxicity

Avian toxicity studies are conducted following standardized protocols to assess both acute and dietary toxicity.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

-

Test Species: Commonly used species include Northern bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).

-

Administration: A single dose of this compound is administered orally via gavage.

-

Duration: Typically 14 days of observation.

-

Endpoints: Mortality, clinical signs of toxicity, and body weight changes are recorded. The LD50 (median lethal dose) is calculated.

Avian Dietary Toxicity Test (OECD Guideline 205)

-

Test Species: Similar to the acute oral test.

-

Administration: this compound is mixed into the feed and provided for 5 days, followed by a 3-day observation period on untreated feed.

-

Endpoints: Mortality, signs of toxicity, body weight, and food consumption are monitored. The LC50 (median lethal concentration) in the diet is determined.

Aquatic Toxicology

This compound is classified as very toxic to aquatic life with long-lasting effects.[5]

Quantitative Aquatic Toxicity Data

| Test Organism | Test Type | Value | Reference |

| Temperate Freshwater Fish (Oncorhynchus mykiss) | 96-hour LC50 | 0.093 mg/L | [6] |

Experimental Protocols: Aquatic Toxicity

Aquatic toxicity testing follows internationally recognized guidelines to ensure data consistency and reliability.

Fish Acute Toxicity Test (OECD Guideline 203)

-

Test Species: Rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).

-

Exposure: Fish are exposed to a range of this compound concentrations in water for 96 hours.

-

Test Conditions: A static, semi-static, or flow-through system can be used. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

-

Endpoints: Mortality is the primary endpoint, and the LC50 is calculated. Sub-lethal effects like abnormal behavior are also noted.

Terrestrial Invertebrate Toxicology

Bees

This compound is recognized as being highly toxic to bees. It is classified as a Type II Highly Hazardous Pesticide due to its high toxicity to bees, with a contact or oral bee toxicity of ≤ 2 μ g/bee .[2]

Quantitative Bee Toxicity Data

| Test Organism | Test Type | Value | Reference |

| Honey Bee (Apis mellifera) | Acute Contact/Oral LD50 | ≤ 2 µ g/bee | [2] |

Experimental Protocols: Bee Toxicity

Honey Bee Acute Contact Toxicity Test (OECD Guideline 214)

-

Test Species: Adult worker honey bees (Apis mellifera).

-

Administration: A single dose of this compound, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

-

Duration: Observations are typically made at 4, 24, and 48 hours after application.

-

Endpoints: Mortality is recorded, and the LD50 is calculated.

Honey Bee Acute Oral Toxicity Test (OECD Guideline 213)

-

Test Species: Adult worker honey bees.

-

Administration: Bees are fed a sucrose solution containing a known concentration of this compound.

-

Duration: Similar to the contact test, with observations up to 48 or 72 hours.

-

Endpoints: Mortality is the primary endpoint for calculating the LD50.

Soil Organisms

Experimental Protocols: Soil Organism Toxicity

Earthworm Acute Toxicity Test (OECD Guideline 207)

-

Test Species: Eisenia fetida or Eisenia andrei.

-

Method: Earthworms are exposed to this compound mixed into an artificial soil substrate.

-

Duration: 14 days.

-

Endpoints: Mortality is assessed to determine the LC50. Sub-lethal effects like changes in behavior and weight are also recorded.

Soil Microorganisms: Carbon Transformation Test (OECD Guideline 217)

-

Method: Soil is treated with this compound, and the rate of carbon transformation (e.g., glucose-induced respiration) is measured over a period of time (e.g., 28 days).

-

Endpoint: The effect on the microbial activity is determined by comparing the respiration rates in treated and untreated soil.

Mode of Action and Signaling Pathway

The primary mode of action of this compound is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration.

The consequences of complex I inhibition include:

-

Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in the synthesis of ATP, the primary energy currency of the cell.

-

Increased Oxidative Stress: The blockage of electron flow can lead to the increased production of reactive oxygen species (ROS), causing cellular damage.

-

Cellular Dysfunction and Death: The lack of energy and increased oxidative stress ultimately lead to cellular dysfunction and, at sufficient concentrations, cell death, resulting in the observed toxicity.

Conclusion

The available data indicate that this compound poses a significant toxicological risk to a variety of non-target organisms. It demonstrates moderate acute toxicity to mammals and is highly toxic to birds, aquatic organisms, and bees. The primary mechanism of toxicity is the inhibition of mitochondrial complex I, leading to cellular energy depletion and oxidative stress. While standardized protocols exist for evaluating the toxicity of pesticides, specific data for this compound on certain non-target groups, such as soil organisms, are less comprehensive. Further research in these areas would contribute to a more complete understanding of the environmental impact of this pesticide. This guide provides a foundational understanding for researchers and professionals working in toxicology, environmental science, and the development of safer pest control solutions.

References

- 1. pssj2.jp [pssj2.jp]

- 2. This compound [sitem.herts.ac.uk]

- 3. Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Identifying agricultural pesticides that may pose a risk for birds - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimidifen's Inhibition of Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidifen is a potent acaricide and insecticide classified as a Mitochondrial Electron Transport Inhibitor (METI). Its mode of action centers on the specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This disruption of cellular respiration leads to a cascade of events, including the depletion of ATP, increased production of reactive oxygen species (ROS), and ultimately, cell death in target organisms. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved.

Introduction

This compound is a pyrimidinamine-based pesticide that effectively controls a range of mite species. Its efficacy stems from its targeted action on a fundamental cellular process: mitochondrial respiration.[1][2] As a member of the METI acaricides, this compound's primary molecular target is the first enzyme complex of the mitochondrial electron transport chain, Complex I.[2] This complex plays a pivotal role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone. By inhibiting this crucial first step, this compound effectively shuts down the primary pathway for ATP synthesis, leading to a bioenergetic crisis within the cell. This guide will explore the biochemical basis of this inhibition, its downstream consequences, and the experimental methodologies used to characterize this mode of action.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The core of this compound's toxicity lies in its ability to bind to and inhibit the function of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This large, multi-subunit enzyme is the entry point for electrons from NADH into the respiratory chain.

The binding of this compound to Complex I is thought to occur at or near the ubiquinone binding site, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron flow from the iron-sulfur clusters within Complex I to ubiquinone has several immediate and severe consequences for the cell.

Disruption of the Electron Transport Chain

By inhibiting Complex I, this compound effectively creates a bottleneck in the electron transport chain. This prevents the subsequent transfer of electrons to Complex III and Complex IV, thereby halting the entire process of oxidative phosphorylation.

References

An In-depth Technical Guide to the Biochemical Pathways Affected by Pyrimidifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidifen is a potent acaricide and insecticide whose primary mechanism of action involves the disruption of cellular respiration. This technical guide provides a detailed examination of the core biochemical pathways affected by this compound. The document elucidates its molecular target, the downstream consequences of target engagement, and standardized protocols for evaluating its effects. The primary focus is on the inhibition of the mitochondrial electron transport chain and the subsequent impact on ATP synthesis and the generation of reactive oxygen species.

Introduction

This compound is a pyrimidinamine-based pesticide developed for the control of a variety of mite species and certain insects.[1][2] Its efficacy is rooted in its ability to interfere with fundamental bioenergetic processes within the target organism. The core molecular target of this compound is Mitochondrial Complex I , also known as NADH:ubiquinone oxidoreductase .[2][3] This enzyme is a critical component of the electron transport chain (ETC), which is central to cellular respiration and the production of ATP. By inhibiting this complex, this compound effectively disrupts the primary energy-generating pathway in the cell.

The Core Biochemical Pathway: Mitochondrial Electron Transport Chain

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane. It is responsible for oxidative phosphorylation, the process that generates the majority of cellular ATP. The chain functions by transferring electrons from NADH and succinate to molecular oxygen. This electron flow is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of Mitochondrial Complex I.[2][3] This large, multi-subunit enzyme complex is the entry point for electrons from NADH into the electron transport chain. This compound binds to the ubiquinone-binding site of Complex I, preventing the transfer of electrons from the iron-sulfur clusters within the complex to ubiquinone (Coenzyme Q). This blockage effectively halts the flow of electrons through the remainder of the electron transport chain.

Downstream Biochemical Consequences

The inhibition of Complex I by this compound triggers a cascade of detrimental downstream effects on cellular metabolism.

Impaired Cellular Respiration and ATP Depletion

The most immediate consequence of Complex I inhibition is the cessation of NADH-linked respiration. This leads to a significant decrease in the rate of oxidative phosphorylation and, consequently, a sharp decline in the production of ATP. Cells are deprived of their primary energy source, leading to a bioenergetic crisis that ultimately results in cell death.

Increased Production of Reactive Oxygen Species (ROS)

When the electron flow through Complex I is blocked, the upstream electron carriers, particularly the flavin mononucleotide (FMN) and iron-sulfur clusters, become highly reduced. These reduced components can then react directly with molecular oxygen to produce superoxide radicals (O₂⁻). This initial ROS can then be converted to other reactive species, such as hydrogen peroxide (H₂O₂), leading to a state of oxidative stress. This surge in ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Data Presentation

Table 1: Summary of Qualitative Biochemical Effects of this compound

| Parameter | Effect | Biochemical Consequence |

| Mitochondrial Complex I Activity | Inhibition | Blocks electron transfer from NADH to ubiquinone. |

| Oxygen Consumption Rate | Decrease | Impairs cellular respiration. |

| ATP Synthesis | Decrease | Leads to cellular energy depletion. |

| Reactive Oxygen Species (ROS) | Increase | Induces oxidative stress and cellular damage. |

Table 2: Acute Toxicity of Technical Grade this compound

| Species | Route | LD50 / LC50 | Reference |

| Rat (male) | Oral | 141 mg/kg | [1] |

| Rat (female) | Oral | 115 mg/kg | [1] |

| Mouse (male) | Oral | 259 mg/kg | [1] |

| Mouse (female) | Oral | 224 mg/kg | [1] |

| Rat | Dermal | >2000 mg/kg | [1] |

| Rat | Inhalation (4h) | 0.58 mg/L | [1] |

Experimental Protocols

To assess the impact of this compound on mitochondrial function, a combination of techniques can be employed. High-resolution respirometry is a key method for measuring effects on the electron transport chain, while fluorescent probes are used to quantify ROS production.

Protocol for Assessing Mitochondrial Respiration Inhibition

This protocol describes the use of a high-resolution respirometer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in cultured cells upon exposure to this compound.

Materials:

-

Cultured cells (e.g., HepG2, SH-SY5Y)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Prepare Compound Plate: Prepare a utility plate containing this compound at various concentrations, as well as the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) for sequential injection.

-

Assay Preparation:

-

Remove the cell culture medium from the seeded microplate.

-

Wash the cells twice with pre-warmed assay medium.

-

Add the final volume of pre-warmed assay medium to each well.

-

Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

-

-

Run the Assay:

-

Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

-

The instrument will first calibrate and then measure the basal oxygen consumption rate (OCR).

-

Inject this compound (or vehicle control) and measure the change in OCR.

-

Sequentially inject Oligomycin (to inhibit ATP synthase), FCCP (an uncoupling agent to measure maximal respiration), and a mixture of Rotenone and Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

-

-

Data Analysis: Normalize the OCR data to cell number. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Protocol for Measuring Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to measure intracellular ROS levels.

Materials:

-

Cultured cells

-

Black, clear-bottom 96-well plates

-

H₂DCFDA stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., H₂O₂)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Probe Loading:

-

Remove the culture medium and wash the cells with warm PBS.

-

Incubate the cells with H₂DCFDA working solution (e.g., 10 µM in PBS) for 30-60 minutes at 37°C in the dark.

-

-

Exposure to this compound:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh culture medium containing various concentrations of this compound (and vehicle/positive controls).

-

-

Fluorescence Measurement:

-

Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the oxidized probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

-

Data Analysis: Express the fluorescence intensity as a fold change relative to the vehicle-treated control cells.

Conclusion

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically through the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase). This targeted action disrupts cellular respiration, leading to a critical depletion of ATP and a surge in the production of damaging reactive oxygen species. These downstream effects culminate in oxidative stress and cell death, which underlies the efficacy of this compound as an acaricide and insecticide. Understanding this core mechanism is crucial for researchers in the fields of toxicology, drug development, and pesticide science for the evaluation of its effects and the development of potential resistance management strategies.

References

Methodological & Application

Application Notes and Protocols for Efficacy Testing of Pyrimidifen Against Tetranychus urticae

For Researchers, Scientists, and Drug Development Professionals

Introduction

The two-spotted spider mite, Tetranychus urticae, is a significant agricultural pest worldwide, known for its rapid life cycle, high reproductive rate, and ability to quickly develop resistance to acaricides. Effective management strategies rely on the use of potent and specific miticides. Pyrimidifen is a pyrimidinamine insecticide and acaricide that acts as a mitochondrial electron transport inhibitor (METI) at Complex I.[1] This mode of action disrupts cellular respiration, leading to mortality. These application notes provide a comprehensive overview of the efficacy of this compound against T. urticae, including detailed experimental protocols for laboratory and field evaluation, and a summary of available efficacy data.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and other METI acaricides against Tetranychus urticae.

Table 1: Efficacy of this compound against Tetranychus urticae

| Species | Life Stage | Bioassay Method | LC50 (ppm) | 95% Confidence Interval | Slope ± SE | Reference |

| Tetranychus urticae | Adult | Not Specified | 1.2 | Not Available | Not Available | [2] |

| Tetranychus urticae | Egg | Not Available | Not Available | Not Available | Not Available | |

| Tetranychus urticae | Nymph | Not Available | Not Available | Not Available | Not Available |

Table 2: Efficacy of Other METI (Mitochondrial Electron Transport Inhibitor) Acaricides against Tetranychus urticae (for comparative purposes) *

| Acaricide | Life Stage | Bioassay Method | LC50 (ppm) | Resistance Ratio (RR) | Reference |

| Pyridaben | Adult | Leaf Dip | 23.561 (Resistant Strain) | 75.06 | [3] |

| Fenpyroximate | Adult | Leaf Dip | 5.67 | Not Available | [4] |

*Data for other METI acaricides are provided for context and to illustrate the range of efficacies observed within this class of compounds.

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action